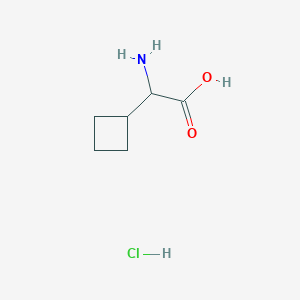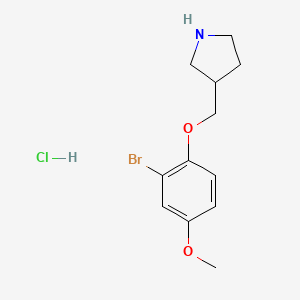![molecular formula C14H21BrClNO B1441761 2-[2-(2-Bromo-4-methylphenoxy)ethyl]piperidine hydrochloride CAS No. 1219981-33-5](/img/structure/B1441761.png)
2-[2-(2-Bromo-4-methylphenoxy)ethyl]piperidine hydrochloride
Descripción general
Descripción
“2-[2-(2-Bromo-4-methylphenoxy)ethyl]piperidine hydrochloride” is a chemical compound with the CAS number 1219981-33-5 . It is stored in a dry room at room temperature .
Molecular Structure Analysis
The molecular structure of a compound defines its properties and reactivity. While the exact structure of “2-[2-(2-Bromo-4-methylphenoxy)ethyl]piperidine hydrochloride” is not provided in the search results, similar compounds have complex structures that include bromine, methyl, and phenoxy groups .Aplicaciones Científicas De Investigación
Nucleophilic Aromatic Substitution Reactions
Piperidine compounds are known to undergo nucleophilic aromatic substitution reactions. For example, the reaction of piperidine with nitroaromatic compounds has been studied to understand the mechanism of nucleophilic substitution in aromatic systems. Such reactions are fundamental in organic chemistry and pharmaceutical synthesis, providing pathways for the modification of aromatic compounds (F. Pietra & D. Vitali, 1972).
Environmental Impact of Phenolic Compounds
Research on parabens, which are phenolic compounds similar in some respects to the aromatic portion of the chemical , has highlighted their occurrence, fate, and behavior in aquatic environments. Understanding the environmental impact of these compounds is crucial for assessing their safety and regulatory compliance. Studies have shown that despite wastewater treatments, parabens persist in low concentrations in effluents, indicating the need for ongoing monitoring and potential environmental health assessments (Camille Haman et al., 2015).
DNA Interaction Studies
Compounds like Hoechst 33258, which contains a piperidine ring, are used as fluorescent DNA stains due to their ability to bind to the minor groove of double-stranded DNA. Such compounds are invaluable tools in cell biology for staining chromosomes, analyzing DNA content by flow cytometry, and studying the molecular interactions between small molecules and DNA. This research helps in the development of new drugs and in understanding the fundamental processes of life (U. Issar & R. Kakkar, 2013).
Sorption and Environmental Fate of Herbicides
The environmental fate and sorption behavior of phenoxy herbicides, which share structural similarities with the bromo-methylphenoxy portion of the compound, have been studied extensively. Understanding how these compounds interact with soil and water systems is essential for assessing their environmental impact and for developing remediation strategies. The research findings indicate that organic matter and iron oxides in soil are significant sorbents for these herbicides (D. Werner et al., 2012).
Propiedades
IUPAC Name |
2-[2-(2-bromo-4-methylphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO.ClH/c1-11-5-6-14(13(15)10-11)17-9-7-12-4-2-3-8-16-12;/h5-6,10,12,16H,2-4,7-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYAAGRJBGKNZKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCC2CCCCN2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2-Bromo-4-methylphenoxy)ethyl]piperidine hydrochloride | |
CAS RN |
1219981-33-5 | |
| Record name | Piperidine, 2-[2-(2-bromo-4-methylphenoxy)ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219981-33-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441692.png)

![2-[2-(2,4-Dibromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441694.png)
![3-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441696.png)


![[5-(Pyrrolidin-1-ylsulfonyl)-2-furyl]methylamine hydrochloride](/img/structure/B1441700.png)